molecular formula C16H16F3N7 B5906964 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5906964
M. Wt: 363.34 g/mol
InChI Key: OYNHPSLGLRBSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a trifluoromethyl group at position 2, a methyl group at position 7, and a 2-piperidino-substituted pyrimidine ring at position 4. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (piperidino) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-10-11(9-21-15-23-13(16(17,18)19)24-26(10)15)12-5-6-20-14(22-12)25-7-3-2-4-8-25/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNHPSLGLRBSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related triazolopyrimidine derivatives, focusing on substituent effects, synthesis, biological activity, and practical considerations.

Structural Analogs

Compound Name Structural Features Key Differences Biological Activity Synthesis Considerations
Target Compound : 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine - Trifluoromethyl (position 2)
- Piperidino-pyrimidinyl (position 6)
- Methyl (position 7)
N/A Likely anticancer (inferred from SAR of trifluoromethyl analogs) Potential use of piperidine-based catalysts; regulatory challenges due to piperidine’s controlled status
7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine - Phenyl (position 2)
- Morpholinyl-pyrimidinyl (position 6)
- Methyl (position 7)
Morpholinyl (vs. piperidino) and phenyl (vs. trifluoromethyl) groups Unreported, but morpholine’s polarity may enhance solubility Morpholine’s stability and ease of handling compared to piperidine
2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) - Sulfonamide group
- Dimethoxy and trifluoromethyl substituents
Sulfonamide linkage (vs. piperidino-pyrimidinyl) Herbicidal activity Requires sulfonamide coupling steps
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) - Trimethoxyphenyl (position 7)
- Carboxamide (position 6)
Trimethoxyphenyl (vs. methyl) and carboxamide (vs. trifluoromethyl) Antiproliferative activity Multi-component Biginelli-like synthesis

Toxicity and Handling

  • Piperidine derivatives require careful handling due to toxicity and flammability (). The target compound’s piperidino group may pose similar risks, unlike morpholinyl or sulfonamide analogs .

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